molecular formula C12H13NO2 B8644047 4-(Furan-2-ylmethoxy)-benzylamine CAS No. 849805-98-7

4-(Furan-2-ylmethoxy)-benzylamine

Cat. No.: B8644047
CAS No.: 849805-98-7
M. Wt: 203.24 g/mol
InChI Key: UTISKXDLQWHPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Furan-2-ylmethoxy)-benzylamine is a benzylamine derivative featuring a furan-2-ylmethoxy substituent at the para position of the benzyl ring. Its IUPAC name is 4-[(furan-2-ylmethoxy)methyl]aniline, with the molecular formula C₁₂H₁₃NO₂. The compound combines a primary amine group (-NH₂) with a benzyl moiety modified by a furan-based ether linkage.

Properties

CAS No.

849805-98-7

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

[4-(furan-2-ylmethoxy)phenyl]methanamine

InChI

InChI=1S/C12H13NO2/c13-8-10-3-5-11(6-4-10)15-9-12-2-1-7-14-12/h1-7H,8-9,13H2

InChI Key

UTISKXDLQWHPHA-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COC2=CC=C(C=C2)CN

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzylamine Derivatives

Compound Substituent Key Features Reference
4-Methoxybenzylamine Methoxy (-OCH₃) Electron-donating, enhances solubility
4-Fluorobenzylamine Fluoro (-F) Electron-withdrawing, lipophilic
4-(Trifluoromethoxy)benzylamine -OCF₃ Strongly electron-withdrawing, hydrophobic
4-((3′-Fluoro)benzyloxy)benzylamine Fluorinated benzyloxy Sodium channel modulation potential
4-(Furan-2-ylmethoxy)-benzylamine Furan-2-ylmethoxy π-π interactions, moderate polarity

The furan-2-ylmethoxy group distinguishes the target compound by introducing a heteroaromatic ring, which may enhance binding to biological targets via π-stacking or hydrogen bonding compared to aliphatic or halogenated substituents.

Chemical Reactivity

  • Carbamate Formation : Benzylamine derivatives react with CO₂ in acetonitrile to form carbamates and bicarbamates in the presence of DBU .
  • Acylation: 4-(Boc-aminomethyl)benzylamine undergoes sulfonylation and acetylation , suggesting similar reactivity for the furan analog.
  • Schiff Base Formation : Benzylamines react with aldehydes under microwave irradiation to form imines .

Physical and Spectroscopic Properties

Table 3: Physical Properties of Selected Derivatives

Compound Melting Point (°C) Solubility Key Spectral Data (NMR) Reference
4-Methoxybenzylamine 104–173 (varies) Soluble in MeOH δ 7.3 (aromatic H), δ 3.8 (-OCH₃)
4-Fluorobenzylamine Not reported Polar solvents δ 7.1 (aromatic H), δ 4.3 (-CH₂NH₂)
4-(Trifluoromethoxy)benzylamine Market data only Lipophilic

The furan substituent likely reduces melting points compared to methoxy derivatives due to decreased crystallinity, while solubility may vary with solvent polarity.

Research Findings and Hypothetical Insights

  • Antiviral Potential: Benzylamine derivatives like 6d1-5 inhibit SARS-CoV-2 RdRp . The furan group’s π-system could enhance binding affinity, though this requires validation.
  • Sodium Channel Modulation : Fluorinated benzyloxy analogs (e.g., compound 8 in ) show sodium channel activity. The furan analog may exhibit similar effects with altered pharmacokinetics.
  • Synthetic Feasibility: High yields (77–90%) for flavanone derivatives suggest that ruthenium-catalyzed methods could adapt to the target compound’s synthesis.

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